2-(Benzyloxy)-6-methylbenzamide
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Overview
Description
2-(Benzyloxy)-6-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a benzyloxy group at the 2-position and a methyl group at the 6-position, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-methylbenzamide typically involves the following steps:
Formation of Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under acidic conditions to form the benzyloxy group.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 6-position. This can be done through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step is the formation of the amide group. This can be achieved by reacting the intermediate with an appropriate amine or ammonia under suitable conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzamide: Lacks the methyl group at the 6-position.
6-Methylbenzamide: Lacks the benzyloxy group at the 2-position.
2-(Methoxy)-6-methylbenzamide: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-6-methylbenzamide is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-6-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIJXUWMSKYJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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